1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)14-4-7-16(18)17(19)12-14/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQFCHSLQVJWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation-Alkylation Sequential Approach
A widely adopted method involves initial sulfonylation of piperazine followed by aryl substitution. Piperazine reacts with p-toluenesulfonyl chloride (tosyl chloride) in a 1:1 molar ratio under basic conditions (e.g., NaOH or EtN) to yield mono-tosylpiperazine. Subsequent coupling of the free amine with 1-bromo-3,4-dichlorobenzene via Buchwald-Hartwig amination introduces the aryl group.
Optimization Insights :
Cyclocondensation of Substituted Anilines
An alternative route synthesizes the piperazine ring de novo from 3,4-dichloroaniline. Diethanolamine reacts with thionyl chloride (SOCl) to form bis(2-chloroethyl)amine hydrochloride, which undergoes cyclocondensation with 3,4-dichloroaniline in refluxing xylene. The resulting 1-(3,4-dichlorophenyl)piperazine is then sulfonylated with tosyl chloride (Scheme 1).
Key Advantages :
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Avoids challenges associated with piperazine’s symmetry.
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Scalable to multi-kilogram batches with yields >70% after purification.
Regioselective Functionalization Strategies
Protective-Group-Mediated Synthesis
To circumvent selectivity issues, temporary protection of one piperazine nitrogen is employed:
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Boc Protection : Treating piperazine with di-tert-butyl dicarbonate (BocO) yields mono-Boc-piperazine.
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Sulfonylation : The free amine reacts with tosyl chloride.
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Deprotection and Aryl Coupling : Acidic removal of the Boc group (e.g., HCl/dioxane) liberates the secondary amine for Pd-catalyzed coupling with 3,4-dichloroiodobenzene.
Critical Considerations :
One-Pot Tandem Reactions
Emerging methodologies leverage tandem sulfonylation-alkylation in a single vessel. Piperazine, tosyl chloride, and 3,4-dichlorophenylboronic acid are combined under Miyaura borylation conditions, followed by Suzuki-Miyaura coupling. This approach minimizes intermediate isolation, though yields remain moderate (40–55%) due to competing di-substitution.
Industrial-Scale Manufacturing Considerations
Cost-Efficiency and Solvent Selection
Bulk synthesis prioritizes low-cost reagents and recyclable solvents. Toluene and water/acetone mixtures are preferred for sulfonylation and aryl coupling, respectively.
Case Study :
A scaled-up adaptation of the cyclocondensation route (Section 1.2) achieved 85% purity after recrystallization from ethanol/water, meeting pharmaceutical-grade standards.
Waste Management
Chlorinated byproducts (e.g., HCl, SO) necessitate neutralization and scrubbing systems. Continuous flow reactors reduce waste generation by 30% compared to batch processes.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Effects
Table 1: Key Structural Analogs and Properties
Key Observations :
Halogen Substitutions: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and receptor binding affinity compared to monochlorinated analogs (e.g., 3-chlorobenzyl in ) . Fluorine substitution (as in ) increases electronegativity and may improve metabolic stability but reduces lipophilicity compared to the methyl group.
Sulfonyl Group Modifications: Replacing 4-methylphenylsulfonyl with 4-fluorophenylsulfonyl () lowers molecular weight (389.27 vs.
Extended Aromatic Systems :
- The nitro and phenylpiperazinyl groups in introduce additional hydrogen-bonding and π-π stacking interactions, which may enhance binding to CNS targets but reduce solubility .
Biological Activity
1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic compound notable for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C16H18Cl2N2O2S
- Molecular Weight : 367.36 g/mol
The presence of the dichlorophenyl and sulfonyl groups contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzyme activities related to inflammatory pathways.
- Receptor Modulation : It may modulate neurotransmitter receptors, which could explain its neuroactive properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide linkage in this compound suggests potential antibacterial activity.
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented. This mechanism is crucial for reducing inflammation and pain.
Study on Antiproliferative Activity
In a study assessing the antiproliferative effects against cancer cell lines, this compound exhibited significant growth inhibition in various cancer cell lines, comparable to standard chemotherapeutic agents like doxorubicin.
- Cell Lines Tested : HT29 (colon cancer), Jurkat (T-cell leukemia)
- Findings : The compound showed an IC50 value of approximately 15 μM against HT29 cells, indicating potent antiproliferative activity.
Neuropharmacological Effects
Another study investigated the neuropharmacological effects of this compound in animal models. It demonstrated anxiolytic-like effects in behavioral tests, suggesting potential use in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
